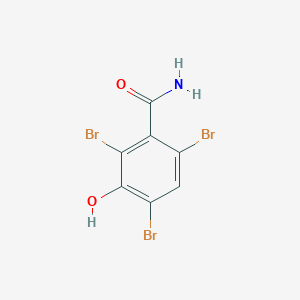![molecular formula C25H27N5O2 B262546 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide is a complex organic compound with a unique structure that includes a benzotriazole core, a phenoxyacetamide group, and a diethylamino-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide typically involves multiple stepsThe reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Similar in structure but with a urea group instead of a benzotriazole core.
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains a pyridine ring and is used in the synthesis of polyimides.
Uniqueness
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenoxyacetamide is unique due to its combination of a benzotriazole core and a phenoxyacetamide group, which imparts specific chemical and biological properties not found in similar compounds .
特性
分子式 |
C25H27N5O2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H27N5O2/c1-4-29(5-2)19-11-13-20(14-12-19)30-27-23-15-18(3)22(16-24(23)28-30)26-25(31)17-32-21-9-7-6-8-10-21/h6-16H,4-5,17H2,1-3H3,(H,26,31) |
InChIキー |
OCUMWHOVWZZUKA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=CC=C4)C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
